molecular formula C14H16I3NO3 B13809715 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid CAS No. 23279-55-2

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid

Cat. No.: B13809715
CAS No.: 23279-55-2
M. Wt: 626.99 g/mol
InChI Key: AMIVWKJDCSIIIA-UHFFFAOYSA-N
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Description

2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triiodophenyl group and a valeric acid moiety. The presence of iodine atoms in its structure makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring followed by the introduction of the methyl(acetyl)amino group. The final step involves the attachment of the valeric acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect pathways involved in cellular signaling, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid include:

  • 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]butyric acid
  • 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]propionic acid

Uniqueness

What sets 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid apart from similar compounds is its specific valeric acid moiety, which can influence its reactivity and interaction with biological systems. The presence of three iodine atoms also enhances its utility in imaging and diagnostic applications .

Properties

CAS No.

23279-55-2

Molecular Formula

C14H16I3NO3

Molecular Weight

626.99 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]pentanoic acid

InChI

InChI=1S/C14H16I3NO3/c1-4-5-8(14(20)21)11-9(15)6-10(16)13(12(11)17)18(3)7(2)19/h6,8H,4-5H2,1-3H3,(H,20,21)

InChI Key

AMIVWKJDCSIIIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O

Origin of Product

United States

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